![molecular formula C16H14BrNO B14193479 3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole CAS No. 832691-16-4](/img/structure/B14193479.png)
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This specific compound features a bromine atom at the 3-position and a prop-1-en-1-yloxy methyl group at the 9-position of the carbazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole typically involves multiple steps:
Alkylation: The 9-position of the carbazole is functionalized by introducing a prop-1-en-1-yloxy methyl group. This can be done using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the carbazole core.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various carbazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Material Science: Used in the development of new materials with unique electronic properties.
Chemical Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole depends on its application. In organic electronics, it functions by facilitating charge transport due to its conjugated structure. In pharmaceuticals, its mechanism would depend on the specific biological target it interacts with, which could involve binding to proteins or nucleic acids and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9H-carbazole: Lacks the prop-1-en-1-yloxy methyl group, making it less versatile in certain applications.
9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole: Lacks the bromine atom, which limits its use in substitution and coupling reactions.
Uniqueness
3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole is unique due to the presence of both the bromine atom and the prop-1-en-1-yloxy methyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
832691-16-4 |
|---|---|
Molecular Formula |
C16H14BrNO |
Molecular Weight |
316.19 g/mol |
IUPAC Name |
3-bromo-9-(prop-1-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14BrNO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-10H,11H2,1H3 |
InChI Key |
JNWXEJMJUJGOMO-UHFFFAOYSA-N |
Canonical SMILES |
CC=COCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)
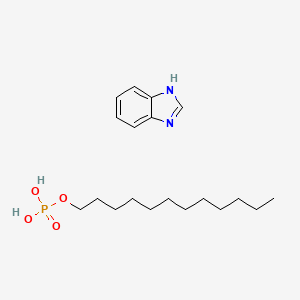
phosphanium bromide](/img/structure/B14193416.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-ethoxyethyl)piperazine](/img/structure/B14193419.png)
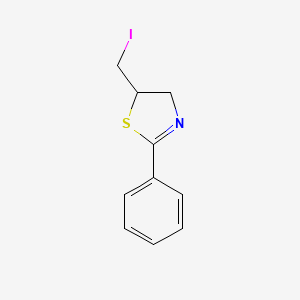
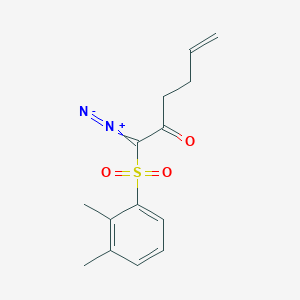
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
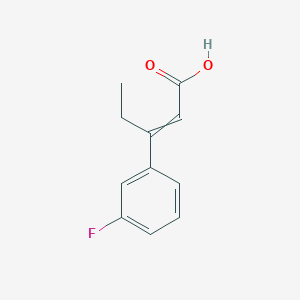
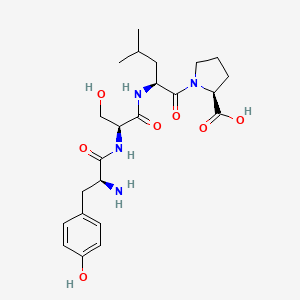
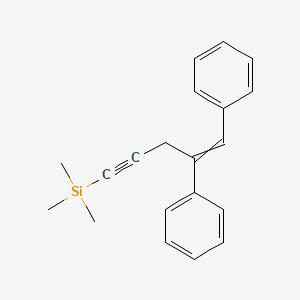
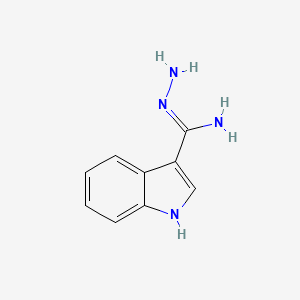
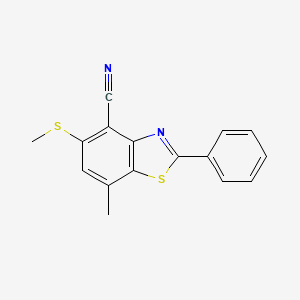
![(E)-N-[4-(Hexyloxy)phenyl]-1-(4-hexylphenyl)methanimine](/img/structure/B14193485.png)
